molecular formula C5H11N B127219 1-Methyl-d3-pyrrolidine CAS No. 77422-30-1

1-Methyl-d3-pyrrolidine

Cat. No. B127219
CAS RN: 77422-30-1
M. Wt: 88.17 g/mol
InChI Key: AVFZOVWCLRSYKC-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and involves multiple steps. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method was also applicable for synthesizing different N6-substituted analogs, indicating a versatile approach for modifying the pyrrolidine ring. Another example is the synthesis of 3,5-disubstituted-2-pyridylpyrroles, which proceeds through the intermediacy of a (2-pyridyl)methylimine, suggesting multiple pathways for product formation .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using various computational and experimental techniques. For instance, a computational study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione provided insights into its equilibrium geometry, vibrational spectra, and electronic structure . X-ray single crystal diffraction methods have also been employed to determine the molecular structure of related compounds, such as 1-[chloro(2-methoxyphenyl)methyl]pyridinium chloride and a 1-D chain structure from Nd(III) and 2,6-bis(methylphosphonic acid)pyridine N-oxide .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For example, cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) reacts with neutral ligands to form different complexes, indicating the reactivity of the pyrrolidine ring towards metal coordination . The iodine-mediated formal [2+1+1+1] cycloaddition involving DMSO as the methylene source is another example of the chemical reactivity of pyrrolidine-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. Vibrational spectra and X-ray analysis of imidazo[4,5-b]pyridine and its methyl derivatives revealed the influence of substitution on the proton position of the NH group, affecting hydrogen bonding and spectral properties . The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrated the importance of stereochemistry in the physical properties of pyrrolidine derivatives . Additionally, the crystal packing of 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide showed π-π interactions, which are significant for the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine Derivatives Synthesis : Pyrrolidines, including 1-Methyl-d3-pyrrolidine, are significant in medicinal chemistry and industry, such as dyes or agrochemicals. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting the polar nature of the reaction and its applicability to analogous reactions with nitroethene analogues (Żmigrodzka et al., 2022).

  • Reactivity in Ionic Liquids : Investigation into the stability and reactivity of 1-(pyrrolidin-1-yl) diazen-1-ium-1,2-diolate (a related pyrrolidine compound) in ionic liquids found improved stability and efficiency compared to traditional solvents, suggesting potential for improved synthesis methods for pyrrolidine derivatives (Velázquez et al., 2010).

  • Catalysis and Reaction Mechanisms : A study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione emphasized its role as an antioxidant active Mannich base. The research detailed its vibrational analysis and theoretical calculations, providing insights into its chemical properties and potential applications in catalysis (Boobalan et al., 2014).

Biological and Medicinal Applications

  • Antitumor Activity : Research on nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in mesothelioma models. This highlights the potential of pyrrolidine derivatives in developing new cancer therapies (Carbone et al., 2013).

  • Antibacterial and Antifungal Properties : A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reaction displayed notable in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests the value of pyrrolidine derivatives in pharmaceutical development (Haddad et al., 2015).

  • Antimicrobial Activity of Pyrrolidine Derivatives : Polysubstituted methyl pyrrolidine-carboxylate derivatives were found to have significant antimicrobial activity, including against tuberculosis strains. This indicates their potential as a basis for new antimycobacterial agents (Nural et al., 2018).

Safety And Hazards

1-Methyl-d3-pyrrolidine is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage. It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

1-(trideuteriomethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOVWCLRSYKC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481385
Record name 1-Methyl-d3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-d3-pyrrolidine

CAS RN

77422-30-1
Record name 1-Methyl-d3-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77422-30-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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